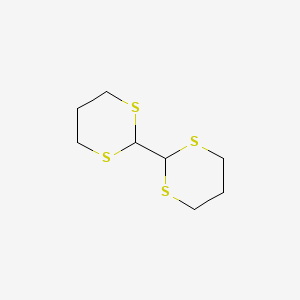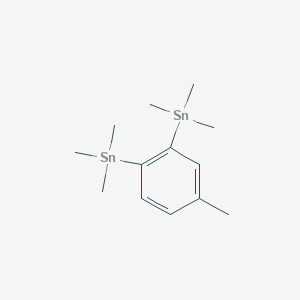
Stannane, (4-methyl-1,2-phenylene)bis[trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, (4-methyl-1,2-phenylene)bis[trimethyl-]: is a chemical compound with the molecular formula C13H24Sn2 . This compound is characterized by the presence of two tin (Sn) atoms bonded to a 4-methyl-1,2-phenylene group, with each tin atom further bonded to three methyl groups. It is a member of the organotin compounds, which are known for their diverse applications in various fields, including organic synthesis and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Stannane, (4-methyl-1,2-phenylene)bis[trimethyl-] typically involves the reaction of 4-methyl-1,2-phenylenediamine with trimethyltin chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Stannane, (4-methyl-1,2-phenylene)bis[trimethyl-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The methyl groups attached to the tin atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin halides.
Applications De Recherche Scientifique
Chemistry: Stannane, (4-methyl-1,2-phenylene)bis[trimethyl-] is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the preparation of other organotin compounds .
Biology and Medicine: In biological research, this compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules .
Industry: In the industrial sector, it is used as a catalyst in polymerization reactions and as a stabilizer in the production of plastics .
Mécanisme D'action
The mechanism of action of Stannane, (4-methyl-1,2-phenylene)bis[trimethyl-] involves its ability to form stable complexes with other molecules. The tin atoms in the compound can coordinate with various ligands, facilitating reactions such as catalysis and stabilization. The molecular targets and pathways involved depend on the specific application, such as catalysis in polymerization or stabilization in plastic production .
Comparaison Avec Des Composés Similaires
Stannane, (4-methyl-1,2-phenylene)bis[dimethyl-]: Similar structure but with two methyl groups instead of three.
Stannane, (4-methyl-1,2-phenylene)bis[triethyl-]: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness: Stannane, (4-methyl-1,2-phenylene)bis[trimethyl-] is unique due to its specific combination of tin atoms and methyl groups, which provides distinct reactivity and stability compared to other organotin compounds. Its ability to form stable complexes and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
14275-63-9 |
|---|---|
Formule moléculaire |
C13H24Sn2 |
Poids moléculaire |
417.7 g/mol |
Nom IUPAC |
trimethyl-(4-methyl-2-trimethylstannylphenyl)stannane |
InChI |
InChI=1S/C7H6.6CH3.2Sn/c1-7-5-3-2-4-6-7;;;;;;;;/h3,5-6H,1H3;6*1H3;; |
Clé InChI |
VTCAMVGTSNAKAK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)[Sn](C)(C)C)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 3-[methoxy(phenyl)phosphoryl]propanoate](/img/structure/B14710341.png)


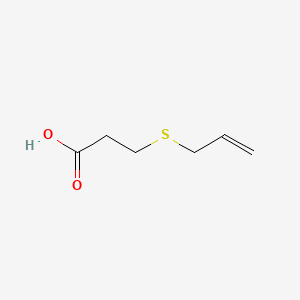

![4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14710375.png)
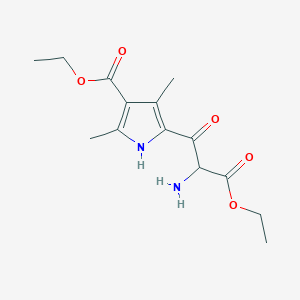
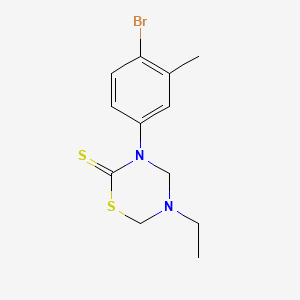

![Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14710408.png)
